molecular formula C26H23FN2O4S2 B2955610 N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115520-79-0

N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2955610
CAS No.: 1115520-79-0
M. Wt: 510.6
InChI Key: DEKIRFGALBVKIX-UHFFFAOYSA-N
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Description

N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thiophene core, followed by the introduction of the dimethylphenyl, fluorobenzoyl, and methoxybenzenesulfonyl groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and sulfonating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques. Industrial methods may also focus on cost-effective and environmentally friendly processes to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: Researchers investigate the compound’s biological activity, including its potential as an enzyme inhibitor or its interactions with biological macromolecules.

    Medicine: The compound is explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

[3-amino-5-(3,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S2/c1-15-4-9-19(14-16(15)2)29-26-25(35(31,32)21-12-10-20(33-3)11-13-21)22(28)24(34-26)23(30)17-5-7-18(27)8-6-17/h4-14,29H,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKIRFGALBVKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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